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Introduction
Sulfo-Cy5 amine is a water-soluble, far-red fluorescent dye that has emerged as a powerful

tool for single-molecule imaging applications.[1][2] Its exceptional photostability, high quantum

yield, and bright fluorescence make it an ideal candidate for visualizing individual biomolecules

and their dynamic interactions.[1] The presence of sulfonate groups enhances its water

solubility, making it particularly suitable for labeling proteins and other biomolecules in aqueous

environments without the need for organic co-solvents.[1][2] The primary amine group allows

for covalent conjugation to biomolecules, such as proteins, through their carboxyl groups. This

document provides detailed application notes and experimental protocols for the use of Sulfo-
Cy5 amine in single-molecule imaging techniques, including single-particle tracking (SPT) and

stochastic optical reconstruction microscopy (STORM).

Key Features and Applications
Sulfo-Cy5 amine offers several advantages for single-molecule imaging:

High Photostability: Enables long-term observation of single molecules before

photobleaching, which is crucial for tracking slow biological processes.

Bright Fluorescence: The high extinction coefficient and quantum yield of the Cy5 core

structure result in a high photon output, leading to improved signal-to-noise ratios and
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localization precision in super-resolution microscopy.

Water Solubility: The sulfonate groups render the dye highly soluble in aqueous buffers,

simplifying labeling procedures and minimizing non-specific binding to cellular membranes.

Versatile Conjugation: The primary amine handle allows for straightforward covalent

attachment to carboxyl groups on target biomolecules using standard EDC/NHS chemistry.

Far-Red Emission: Emission in the far-red region of the spectrum minimizes

autofluorescence from cellular components, enhancing image contrast.

These properties make Sulfo-Cy5 amine a versatile probe for a range of single-molecule

applications, including:

Single-Particle Tracking (SPT): Tracking the movement of individual proteins or other

molecules in living cells to study their diffusion dynamics, interactions, and localization.

Stochastic Optical Reconstruction Microscopy (STORM): A super-resolution imaging

technique that relies on the photoswitching of individual fluorophores to reconstruct images

with sub-diffraction-limit resolution. Cy5 and its derivatives are well-suited for STORM due to

their ability to blink in the presence of specific imaging buffers.

Single-Molecule Förster Resonance Energy Transfer (smFRET): As an acceptor fluorophore

in smFRET experiments to measure intramolecular distances and conformational changes in

biomolecules.

Quantitative Photophysical Properties
The photophysical parameters of cyanine dyes like Sulfo-Cy5 are crucial for the design and

interpretation of single-molecule experiments. The following table summarizes key quantitative

data for Cy5 and its close analog, Alexa Fluor 647, which can be used as a reference for Sulfo-
Cy5 amine in single-molecule applications.
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Parameter Cy5 Alexa Fluor 647
Reference Imaging
Conditions

Excitation Maximum

(nm)
~649 ~650 Aqueous Buffer

Emission Maximum

(nm)
~670 ~665 Aqueous Buffer

Quantum Yield ~0.2 ~0.33 Aqueous Buffer

Molar Extinction

Coefficient (M⁻¹cm⁻¹)
~250,000 ~270,000 Aqueous Buffer

Fluorescence Lifetime

(ns)
~1.0 ~1.0 Aqueous Buffer

Typical Photon Count

per Switching Event

(STORM)

4254 - 5873 3823 - 5202
Thiol-containing

STORM buffer

On-Time (ms) in

STORM

Varies with buffer and

laser power

Varies with buffer and

laser power

Thiol-containing

STORM buffer

Off-Time (s) in

STORM

Varies with buffer and

laser power

Varies with buffer and

laser power

Thiol-containing

STORM buffer

Duty Cycle (STORM)
Low (favorable for

STORM)

Low (favorable for

STORM)

Thiol-containing

STORM buffer

Table 1: Photophysical properties of Cy5 and Alexa Fluor 647. Data for Sulfo-Cy5 amine is
expected to be similar.

Experimental Protocols
Protocol 1: Labeling of Proteins with Sulfo-Cy5 Amine
via EDC/NHS Chemistry
This protocol describes the covalent conjugation of Sulfo-Cy5 amine to carboxyl groups on a

target protein using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b12373184?utm_src=pdf-body
https://www.benchchem.com/product/b12373184?utm_src=pdf-body
https://www.benchchem.com/product/b12373184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Protein of interest (in a carboxyl- and amine-free buffer, e.g., MES or HEPES)

Sulfo-Cy5 amine

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting column (e.g., Sephadex G-25)

Anhydrous DMSO

Procedure:

Protein Preparation:

Dissolve the protein of interest in Activation Buffer to a final concentration of 1-5 mg/mL.

Ensure the buffer does not contain any primary amines or carboxylates.

Activation of Protein Carboxyl Groups:

Equilibrate EDC and Sulfo-NHS to room temperature.

Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous

DMSO or Activation Buffer immediately before use.

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the

protein solution.

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
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Removal of Excess Activation Reagents:

Equilibrate a desalting column with Coupling Buffer.

Apply the reaction mixture to the desalting column to remove excess EDC and Sulfo-NHS.

Collect the protein-containing fractions.

Conjugation with Sulfo-Cy5 Amine:

Prepare a stock solution of Sulfo-Cy5 amine in anhydrous DMSO (e.g., 10 mg/mL).

Add a 10- to 20-fold molar excess of Sulfo-Cy5 amine to the activated protein solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light, with gentle mixing.

Quenching of Unreacted Dye:

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

Incubate for 1 hour at room temperature to quench any unreacted Sulfo-NHS esters on

the protein and any remaining reactive dye.

Purification of the Labeled Protein:

Remove unconjugated Sulfo-Cy5 amine by passing the reaction mixture through a

desalting column equilibrated with a suitable storage buffer (e.g., PBS).

For higher purity, size-exclusion or ion-exchange chromatography can be performed.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for protein) and ~649 nm (for Sulfo-Cy5).

DOT Diagram for Protein Labeling Workflow:
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Protein Labeling Workflow

Protocol 2: Single-Particle Tracking (SPT) in Live Cells
This protocol provides a general framework for performing SPT of Sulfo-Cy5 amine-labeled

proteins on the surface of living cells.

Materials:

Live cells expressing the protein of interest with an extracellular domain containing

accessible carboxyl groups.

Sulfo-Cy5 amine-labeled protein (from Protocol 1, if labeling a purified ligand) or direct

labeling of cell surface proteins.

Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES).

Total Internal Reflection Fluorescence (TIRF) microscope equipped with a ~640 nm laser

and an EMCCD or sCMOS camera.

Procedure:

Cell Preparation:

Plate cells on glass-bottom dishes suitable for TIRF microscopy 24-48 hours prior to

imaging.

Ensure cells are at an appropriate confluency (e.g., 50-70%) for imaging individual cells.

Labeling of Cell Surface Proteins:
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If using a labeled ligand, incubate the cells with a low concentration (pM to nM range) of

the Sulfo-Cy5 amine-labeled protein in imaging medium for a duration sufficient to

achieve sparse labeling.

If directly labeling cell surface proteins, follow a modified version of Protocol 1, ensuring all

steps are performed in physiologically compatible buffers and at appropriate temperatures

to maintain cell viability.

Imaging Setup:

Mount the dish on the TIRF microscope.

Set the laser power to a low level to minimize phototoxicity and photobleaching.

Adjust the TIRF angle to achieve optimal signal-to-noise for molecules at the cell surface.

Set the camera acquisition parameters (e.g., exposure time of 10-50 ms) to capture the

desired temporal resolution of molecular motion.

Data Acquisition:

Acquire a time-lapse series of images (typically thousands of frames) to capture the

trajectories of individual fluorescent spots.

Data Analysis:

Use appropriate SPT software to detect and localize individual particles in each frame and

link them into trajectories.

Analyze the trajectories to calculate parameters such as mean squared displacement

(MSD), diffusion coefficients, and confinement ratios.

DOT Diagram for Single-Particle Tracking Workflow:
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Single-Particle Tracking Workflow

Protocol 3: Stochastic Optical Reconstruction
Microscopy (STORM)
This protocol outlines the steps for performing dSTORM (direct STORM) imaging of fixed cells

labeled with Sulfo-Cy5 amine.

Materials:

Fixed cells labeled with Sulfo-Cy5 amine (e.g., via immunofluorescence).

STORM imaging buffer:

Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.

Buffer B: Buffer A with 10% (w/v) glucose.
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GLOX solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL Buffer A.

Thiol: 1 M β-mercaptoethanol (BME) or mercaptoethylamine (MEA).

STORM-capable microscope with high-power ~640 nm and ~405 nm lasers.

Procedure:

Sample Preparation:

Prepare and fix cells on coverslips.

Perform immunolabeling using a primary antibody against the target protein and a

secondary antibody conjugated to Sulfo-Cy5 amine (or a dye with similar properties).

Mount the coverslip on a microscope slide with a small amount of STORM imaging buffer.

STORM Imaging Buffer Preparation (prepare fresh):

For a final volume of 700 µL, mix:

623 µL of Buffer B

70 µL of 1 M MEA (or 7 µL of BME)

7 µL of GLOX solution

The buffer should be used within a few hours.

Imaging:

Place the sample on the microscope.

Illuminate the sample with the 640 nm laser at high power to induce photoswitching of the

Sulfo-Cy5 amine molecules into a dark state.

Use the 405 nm laser at a low, continuous power to reactivate a sparse subset of

fluorophores back to the fluorescent state in each frame.
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Acquire a long series of images (typically 10,000-100,000 frames) with short exposure

times (e.g., 10-30 ms).

Data Analysis:

Process the raw image data with STORM analysis software to:

Localize the centroid of each individual blinking event with high precision.

Reconstruct a super-resolution image from the accumulated localizations.

DOT Diagram for STORM Imaging Workflow:
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STORM Imaging Workflow

Signaling Pathway Visualization
The following is an example of how Graphviz can be used to visualize a generic signaling

pathway that could be studied using single-molecule imaging with Sulfo-Cy5 amine.

DOT Diagram for a Generic Kinase Cascade:
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Generic Kinase Signaling Pathway

Conclusion
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Sulfo-Cy5 amine is a highly effective and versatile fluorescent probe for single-molecule

imaging. Its excellent photophysical properties and water solubility make it a valuable tool for

researchers in various fields, including cell biology, biophysics, and drug discovery. The

protocols and data presented in this document provide a comprehensive guide for the

successful application of Sulfo-Cy5 amine in single-particle tracking and STORM experiments.

With careful experimental design and data analysis, Sulfo-Cy5 amine can provide

unprecedented insights into the dynamics and organization of biomolecules at the single-

molecule level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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